

6-Fluorothio-4-Chromanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **6-Fluorothio-4-Chromanone**

Cat. No.: **B1349815**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of **6-Fluorothio-4-Chromanone**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Physicochemical Properties

6-Fluorothio-4-Chromanone (CAS No. 21243-18-5) is a fluorinated derivative of thiochroman-4-one. The introduction of a fluorine atom at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for drug discovery programs.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **6-Fluorothio-4-Chromanone**

Property	Value	Source(s)
CAS Number	21243-18-5	[2] [3]
Molecular Formula	C ₉ H ₇ FOS	[1] [3]
Molecular Weight	182.22 g/mol	[3]
Melting Point	89-92 °C	-
Boiling Point	304.3 °C at 760 mmHg	-
Density	1.335 g/cm ³	-
logP	2.504	-
Appearance	Off-white to yellow solid	[4]

Experimental Protocols

Synthesis of 6-Fluorothio-4-Chromanone

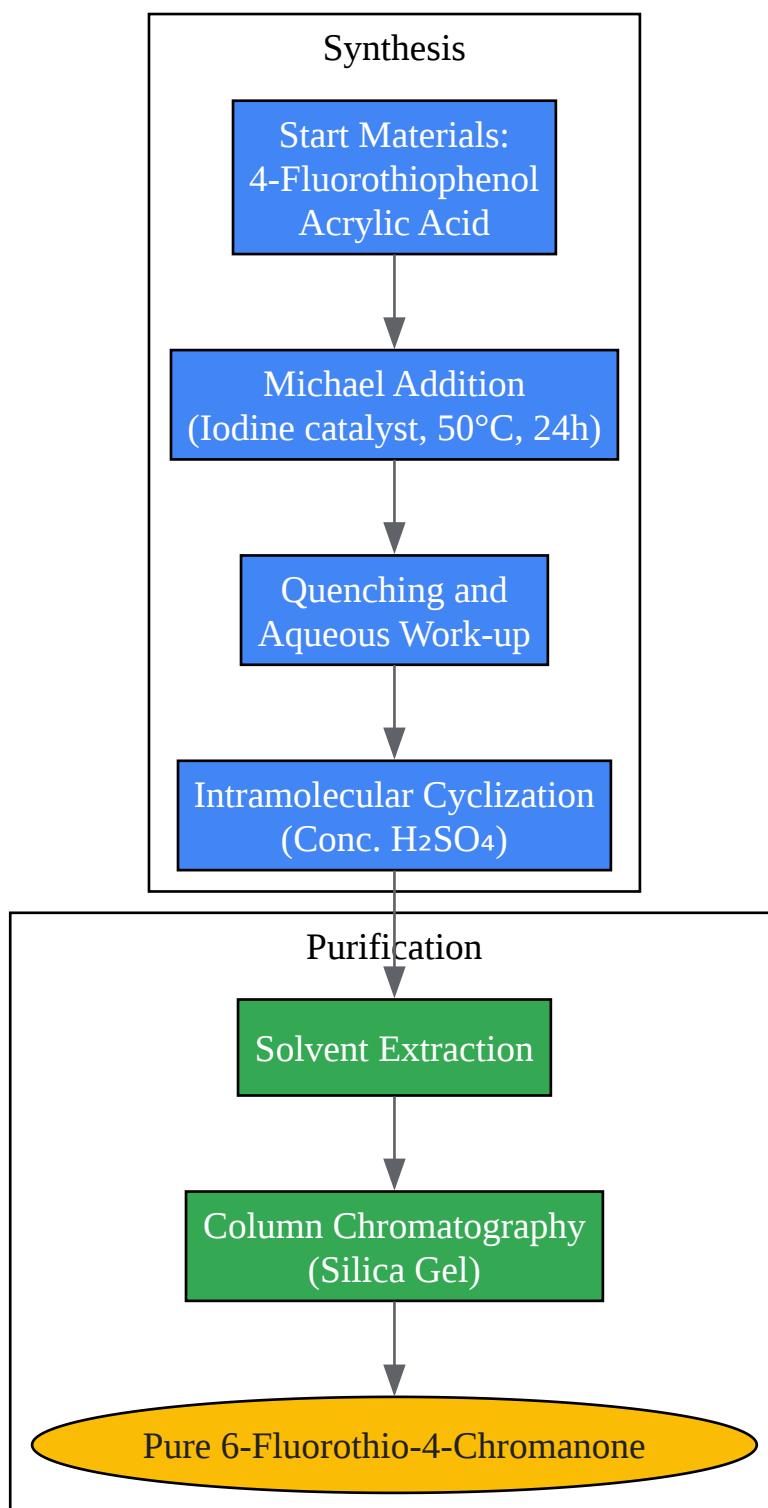
A representative synthetic route to **6-Fluorothio-4-Chromanone** involves the reaction of 4-fluorothiophenol with an acrylic acid derivative, followed by an intramolecular cyclization.[\[5\]](#) While a detailed, step-by-step protocol for this specific compound is not readily available in the public domain, a general procedure can be outlined based on the synthesis of similar thiochromanones.

General Synthetic Procedure:[\[5\]](#)

- Michael Addition: 4-Fluorothiophenol is reacted with acrylic acid in the presence of a catalyst, such as iodine, at an elevated temperature (e.g., 50 °C) for a prolonged period (e.g., 24 hours). The reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up and Extraction: Upon completion, the reaction mixture is quenched with a sodium thiosulfate solution and extracted with an organic solvent like dichloromethane. The organic layers are then washed with a sodium bicarbonate solution to remove unreacted starting materials. The aqueous layer is subsequently acidified, and the product is extracted with dichloromethane.

- Intramolecular Cyclization: The resulting 3-(4-fluorophenylthio)propanoic acid is then subjected to intramolecular Friedel-Crafts acylation using a strong acid catalyst, such as concentrated sulfuric acid, at room temperature to induce ring closure and form the **6-Fluorothio-4-Chromanone**.
- Purification: The final product is purified using column chromatography on silica gel.

Experimental Workflow for Synthesis and Purification

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A generalized workflow for the synthesis and purification of **6-Fluorothio-4-Chromanone**.

Analytical Characterization

The structural confirmation of **6-Fluorothio-4-Chromanone** is typically achieved through a combination of spectroscopic techniques.

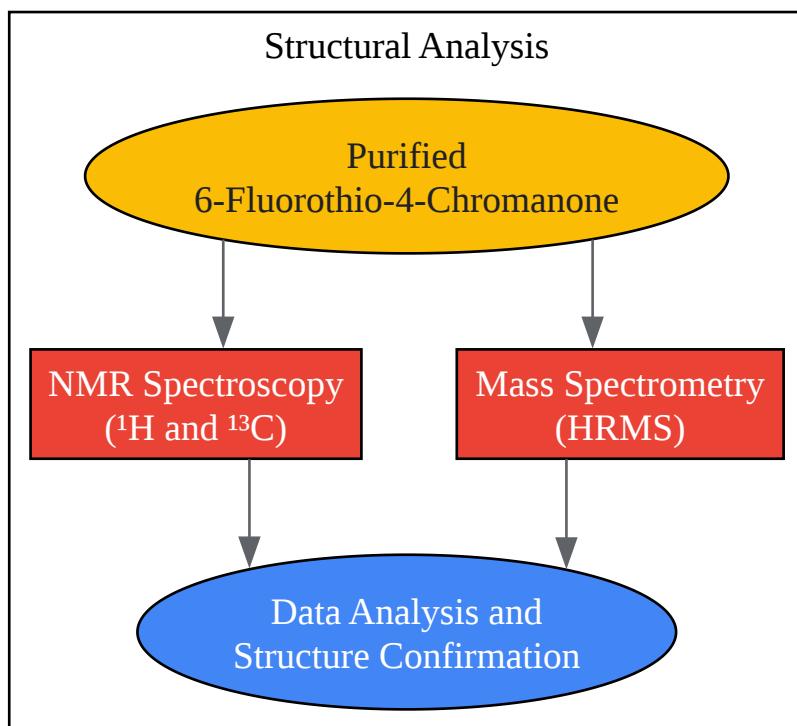
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H -NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule. For **6-Fluorothio-4-Chromanone**, characteristic signals would be expected for the aromatic protons, showing splitting patterns influenced by the fluorine substituent, as well as for the two methylene groups in the heterocyclic ring.
- ^{13}C -NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the thiochromanone core.

Mass Spectrometry (MS):

- Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

General Analytical Workflow



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A standard workflow for the analytical characterization of the synthesized compound.

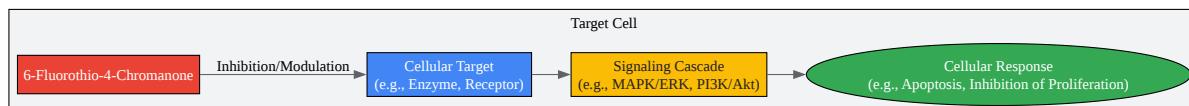
Potential Biological Activity and Signaling Pathways

While specific biological studies on **6-Fluorothio-4-Chromanone** are limited in the publicly available literature, the broader class of thiochromanones has been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of a fluorine atom can further modulate this activity.

Derivatives of the closely related chromanones have been investigated as inhibitors of various enzymes, including Sirtuin 2 (SIRT2), which is implicated in age-related diseases.^[4] Given the structural similarities, it is plausible that **6-Fluorothio-4-Chromanone** could also interact with various cellular targets.

Based on the known activities of related thiochromanone and chromanone derivatives, a hypothetical signaling pathway is proposed below. It is important to note that this is a generalized representation and requires experimental validation for **6-Fluorothio-4-Chromanone**.

Hypothetical Signaling Pathway



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A hypothetical signaling pathway potentially modulated by **6-Fluorothio-4-Chromanone**.

Conclusion

6-Fluorothio-4-Chromanone is a fluorinated heterocyclic compound with potential applications in drug discovery and materials science. This guide provides a summary of its known physicochemical properties and outlines general experimental procedures for its synthesis and characterization. While specific biological data for this compound is scarce, the known activities of related thiochromanones suggest that it may be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile and potential mechanisms of action.

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